N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline
Overview
Description
Preparation Methods
The synthesis of N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline typically involves the reaction of 2,4-dimethylaniline with 2-(4-chlorophenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound can act as an inhibitor or activator of these targets, depending on its binding affinity and the nature of the interaction . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline can be compared with similar compounds such as:
4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one: This compound has a similar structure but contains a pyridazinone ring instead of the aniline moiety.
2,4-Dichlorophenoxyacetic acid: Although structurally different, this compound shares the chlorophenoxy group and is widely used as a herbicide.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2,4-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-12-3-8-16(13(2)11-12)18-9-10-19-15-6-4-14(17)5-7-15/h3-8,11,18H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTMQTHPEUFQQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCOC2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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